molecular formula C12H17N5S B249526 N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine

N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine

Cat. No. B249526
M. Wt: 263.36 g/mol
InChI Key: RRYRZZFSRVXERH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of tetrazole-based compounds and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of certain cytokines. It has also been shown to have antimicrobial activity against various bacterial strains. Additionally, it has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable and can be stored for long periods. However, it has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for the study of N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine. One direction is to further investigate its potential as a drug delivery system, particularly for crossing the blood-brain barrier. Another direction is to study its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, further studies can be conducted to fully understand its mechanism of action and potential toxicity.
In conclusion, N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is a compound with promising potential for various scientific research applications. Its synthesis method is relatively simple, and it has shown promising results in various studies. Further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine involves the reaction of N-benzyl-3-bromo-propan-1-amine and sodium azide in the presence of copper(I) iodide. The reaction takes place in dimethylformamide (DMF) and results in the formation of the desired product with a yield of 72%.

Scientific Research Applications

N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. It has also been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

Product Name

N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine

Molecular Formula

C12H17N5S

Molecular Weight

263.36 g/mol

IUPAC Name

N-benzyl-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C12H17N5S/c1-17-12(14-15-16-17)18-9-5-8-13-10-11-6-3-2-4-7-11/h2-4,6-7,13H,5,8-10H2,1H3

InChI Key

RRYRZZFSRVXERH-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCCNCC2=CC=CC=C2

Canonical SMILES

CN1C(=NN=N1)SCCCNCC2=CC=CC=C2

Origin of Product

United States

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